3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[35]nonan-1-one is a complex organic compound that features a boron-containing dioxaborolane ring and a spirocyclic nonanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the spirocyclic nonanone structure. One common method involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring . This intermediate can then be reacted with a suitable spirocyclic ketone to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions involving the dioxaborolane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Its potential use in drug delivery systems and as a therapeutic agent is being explored.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one exerts its effects involves the interaction of the dioxaborolane ring with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the spirocyclic structure provides stability and unique reactivity to the compound .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but with an aniline group instead of a spirocyclic nonanone.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group attached to the dioxaborolane ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a pyridine ring in place of the spirocyclic nonanone.
Uniqueness
The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other dioxaborolane derivatives. This makes it particularly valuable in specialized applications where stability and specific reactivity are required.
Properties
Molecular Formula |
C14H23BO4 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)10-9-11(16)14(10)5-7-17-8-6-14/h10H,5-9H2,1-4H3 |
InChI Key |
LRYVQCCCCDVGPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C23CCOCC3 |
Origin of Product |
United States |
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